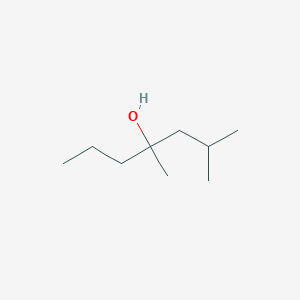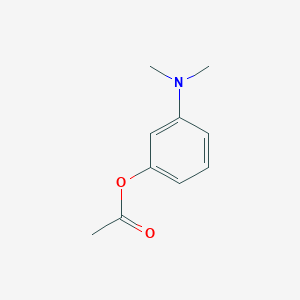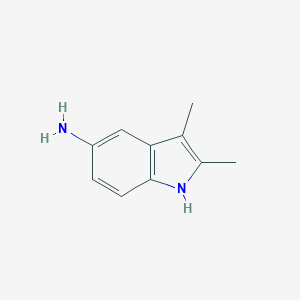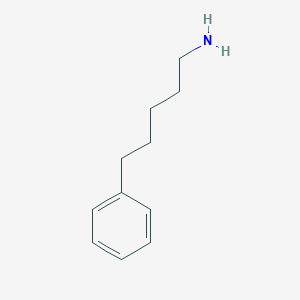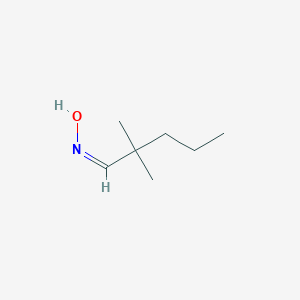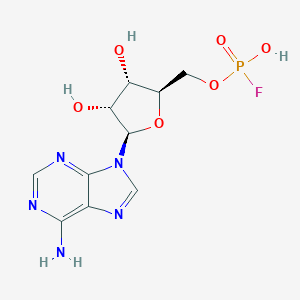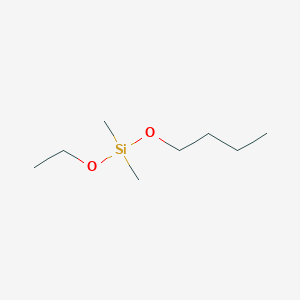![molecular formula C16H16 B092222 Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro- CAS No. 1082-12-8](/img/structure/B92222.png)
Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a polycyclic aromatic hydrocarbon and is commonly referred to as DCT.
Wirkmechanismus
The mechanism of action of DCT is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
DCT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis B. In addition, it has been shown to reduce inflammation and oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCT in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using DCT is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on DCT. One of the areas of interest is the development of DCT analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of DCT in combination with other anticancer agents to enhance its therapeutic effects. Furthermore, the potential use of DCT in the treatment of neurodegenerative diseases is an area that requires further investigation.
Synthesemethoden
DCT can be synthesized using various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki coupling. The Diels-Alder reaction is the most commonly used method for synthesizing DCT. It involves the reaction between cyclooctadiene and benzyne in the presence of a catalyst such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
DCT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. It has also been shown to have neuroprotective effects and is being studied for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
1082-12-8 |
|---|---|
Produktname |
Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro- |
Molekularformel |
C16H16 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |
InChI |
InChI=1S/C16H16/c1-2-8-14-10-4-6-12-16(14)15-11-5-3-9-13(15)7-1/h3-6,9-12H,1-2,7-8H2 |
InChI-Schlüssel |
CZYWAPBZHJZHJD-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC=CC=C2C3=CC=CC=C3C1 |
Kanonische SMILES |
C1CCC2=CC=CC=C2C3=CC=CC=C3C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



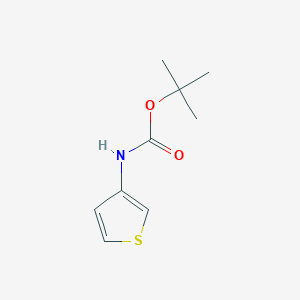
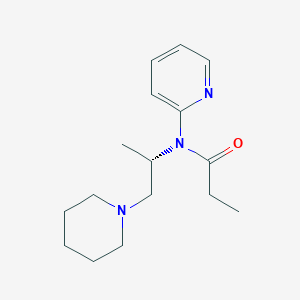
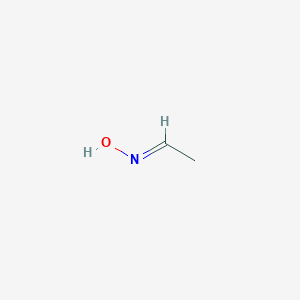
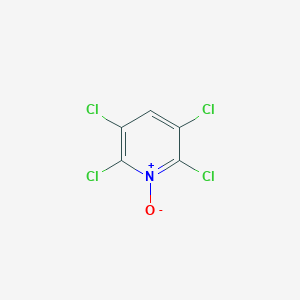
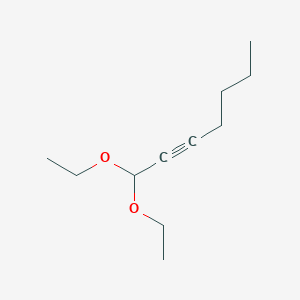
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
